molecular formula C39H42N6O10S2 B13724963 APDye 568 Azide

APDye 568 Azide

Cat. No.: B13724963
M. Wt: 818.9 g/mol
InChI Key: MDRJIQZVFWHHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

APDye 568 Azide is a bright, orange-fluorescent azide-activated probe. It is spectrally similar to Alexa Fluor 568 and CF 568 dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

APDye 568 Azide is synthesized through a series of chemical reactions involving the introduction of an azide group to a fluorescent dye. The synthesis typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

APDye 568 Azide primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

The major product of the CuAAC reaction is a stable triazole linkage, which is highly fluorescent and can be used for various labeling applications .

Mechanism of Action

APDye 568 Azide exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide group in this compound reacts with terminal alkynes in the presence of a copper catalyst to form a triazole ring. This reaction is highly specific and efficient, making it ideal for bioorthogonal labeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

APDye 568 Azide is unique due to its high photostability, brightness, and compatibility with both copper-catalyzed and copper-free click chemistry reactions. Its versatility and efficiency make it a valuable tool in various scientific and industrial applications .

Properties

Molecular Formula

C39H42N6O10S2

Molecular Weight

818.9 g/mol

IUPAC Name

[13-[4-(6-azidohexylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate

InChI

InChI=1S/C39H42N6O10S2/c1-38(2)18-23(20-56(49,50)51)26-14-29-33(16-31(26)43-38)55-34-17-32-27(24(21-57(52,53)54)19-39(3,4)44-32)15-30(34)35(29)25-10-9-22(13-28(25)37(47)48)36(46)41-11-7-5-6-8-12-42-45-40/h9-10,13-19,43H,5-8,11-12,20-21H2,1-4H3,(H,41,46)(H,47,48)(H,49,50,51)(H,52,53,54)

InChI Key

MDRJIQZVFWHHEW-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCCCCCN=[N+]=[N-])C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)[O-])C

Origin of Product

United States

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